3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline
Description
3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a morpholine moiety at position 2. Quinoline-based compounds are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties . The sulfonyl group enhances electrophilicity and binding affinity to biological targets, while the morpholine ring contributes to solubility and metabolic stability.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-6-8-16(9-7-15)26(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-25-13-11-22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAECQVVFGUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with morpholine under basic conditions.
Attachment of the 4-Methylbenzenesulfonyl Group: The final step involves the sulfonylation of the quinoline-morpholine intermediate. This is typically done using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the morpholinyl and sulfonyl groups enhances its ability to modulate biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. In a study involving various cancer cell lines, 3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline was shown to inhibit cell proliferation effectively. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Biological Applications
Enzyme Inhibition
The compound has been utilized in biochemical assays to study enzyme inhibition. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission. The findings suggest that the compound has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
this compound has also been studied for its antimicrobial activity against various bacterial strains. In vitro tests revealed that the compound exhibits significant antibacterial properties, indicating its potential use in developing new antibiotics .
Materials Science
Organic Semiconductors
The unique structural features of this compound make it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned through structural modifications, leading to enhanced performance in electronic applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Table 1: Key Structural Differences Among Quinoline Derivatives
- Substituent Effects: Ethyl vs. Chlorophenyl Sulfonyl: The electron-withdrawing Cl in may enhance electrophilicity, improving binding to targets like kinases or receptors . Quinazoline Core: The quinazoline derivative lacks the aromatic conjugation of quinoline, altering electronic properties and biological target specificity.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Activity Profiles
- Key Observations :
- Morpholine’s Role : Morpholine at position 4 (target compound, ) improves solubility compared to piperidine derivatives , which may enhance oral bioavailability.
- Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound balances lipophilicity better than the nitro group in , which is highly polar and may limit absorption.
Biological Activity
3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core substituted with a morpholine and a sulfonyl group, which are critical for its biological activity.
Biological Activity Overview
-
Anti-Cancer Activity :
- Recent studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human lung (H460), breast (MCF7), and colon (HCT116) cancer cells .
- The mechanism of action is believed to involve the induction of oxidative stress leading to DNA damage, as evidenced by increased levels of reactive oxygen species (ROS) and overexpression of DNA damage markers such as H2AX and ATM .
-
Mechanism of Action :
- Quinoline derivatives may exert their anti-cancer effects through multiple pathways, including:
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of various quinoline derivatives, including this compound, using MTT assays on different cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 5.4 |
| MCF7 | 4.7 |
| HCT116 | 4.9 |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anti-cancer effects of quinoline derivatives. The study highlighted that exposure to these compounds resulted in significant DNA damage and apoptosis in cancer cells, correlating with increased ROS levels and activation of apoptotic pathways.
Research Findings
- Molecular Docking Studies :
- Enzymatic Activity :
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the quinoline core via Pfitzinger or Doebner-Miller reactions.
- Step 2 : Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Introduction of the morpholine moiety at the 4-position via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.
- Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction temperature (40–80°C) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : - and -NMR to confirm substituent positions (e.g., sulfonyl and morpholine groups).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to resolve bond lengths, angles, and torsion angles. For disordered regions, use restraints and isotropic displacement parameters .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How is the compound’s purity validated for biological testing?
- HPLC : Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to confirm >95% purity.
- TLC : Monitoring reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7).
- Elemental Analysis : Matching calculated and observed C, H, N, S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the morpholine moiety?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or copper-based systems for coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane).
- Temperature Control : Thermal stability studies (e.g., 60–120°C) to minimize side products.
- Reagent Stoichiometry : Use 1.5–2.0 equivalents of morpholine to drive completion .
Q. How do researchers address contradictions in reported biological activity data?
- Purity Reassessment : Verify compound integrity via HPLC and NMR post-bioassay.
- Target Selectivity Profiling : Compare binding affinities across related enzymes (e.g., kinase panels) using SPR or fluorescence polarization.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to rationalize divergent results .
Q. What strategies resolve crystallographic disorder in the compound’s structure?
Q. How are structure-activity relationship (SAR) studies designed for quinoline derivatives?
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., trifluoromethyl) or morpholine (e.g., thiomorpholine) groups.
- Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus).
- Data Correlation : Use IC values and LogP measurements to model activity trends .
Q. What methodologies evaluate in vivo pharmacokinetics and toxicity?
- ADMET Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome stability tests (human/rat).
- Toxicity : Ames test for mutagenicity and acute toxicity in rodent models.
- In Vivo Models : Measure bioavailability and half-life in Sprague-Dawley rats via LC-MS/MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
